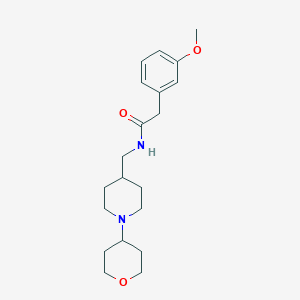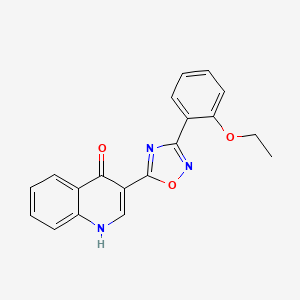
2-(4H-1,2,4-triazol-4-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are known for their diverse biological activities and are used in medicinal chemistry due to their safety profile and high therapeutic index .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The specific synthesis process can vary depending on the desired substitutions on the triazole ring .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be established by NMR and MS analysis . The specific structure would depend on the substitutions on the triazole ring.Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives can vary widely depending on the specific compound and the conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary depending on their specific structure. For example, the molecular weight of 2-(4H-1,2,4-triazol-4-yl)phenol, a related compound, is 161.16 .Scientific Research Applications
Synthesis of Hexahydro-1H-Isoindole-1,3(2H)-Dione Derivatives
A new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed, starting from 3-sulfolene. This method includes epoxidation and the opening of the epoxide with nucleophiles, leading to the creation of amino and triazole derivatives, as well as hydroxyl analogues from cis-hydroxylation. The hydroxyl groups are further converted to acetate, broadening the chemical versatility of the compound (Tan et al., 2016).
Spectral Characterization and Synthesis of Novel Derivatives
Innovative 2-(5-aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-diones have been synthesized and structurally characterized. This synthesis involves the treatment of substituted benzoyl chlorides with ammonium thiocyanate, leading to a series of novel benzoyl thioureas and their condensation products. The structural integrity and novelty of the intermediate and final products are confirmed via spectral data (Alimi et al., 2021).
Photophysical Properties and Chemical Stability
A novel phthalimide derivative has been synthesized and studied for its solvatochromic behavior and dipole moments in various solvents. The study includes computational and experimental investigations into the chemical stability, reactive centers, and solute-solvent interactions, providing insights into the compound's photophysical properties and potential applications in material science (Akshaya et al., 2016).
Molecular and Crystal Structure Analysis
N-Aminoimides Crystal Structure
The synthesis and crystal structure analysis of new N-aminoimides reveal insights into molecular conformation, hydrogen bonding, and electrostatic interactions. The voluminous hydrocarbon parts of these compounds foster interactions between the imide ring and carbonyl or ether oxygen atoms, presenting a structural basis for their potential applications (Struga et al., 2007).
Polysubstituted Isoindole-1,3-Dione Analogues
The synthesis of new polysubstituted isoindole-1,3-dione analogues is demonstrated, starting from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione. The study covers various reaction pathways and structural determinations via X-ray diffraction analysis, offering a foundation for the development of new chemical entities (Tan et al., 2014).
Tricyclic Imides Structural and Reactivity Differences
Comparative structural analysis of two tricyclic imides is presented, emphasizing their hydrogen-bonding interactions and potential implications for chemical reactivity and applications (Mitchell et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on 1,2,4-triazole derivatives could include further exploration of their biological activities and potential applications in medicine . The development of more selective and potent molecules based on the 1,2,4-triazole structure could be a promising area of research .
properties
IUPAC Name |
2-(1,2,4-triazol-4-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c15-9-7-3-1-2-4-8(7)10(16)14(9)13-5-11-12-6-13/h1-2,5-8H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPPYFVEXKGCNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)N3C=NN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331790 |
Source


|
| Record name | 2-(1,2,4-triazol-4-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820132 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
524934-31-4 |
Source


|
| Record name | 2-(1,2,4-triazol-4-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide](/img/structure/B2408445.png)

![2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2408447.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408454.png)


![2-Ethyl-3-methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2408459.png)
![2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2408461.png)